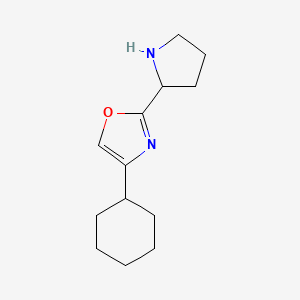

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole

Description

Properties

IUPAC Name |

4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11/h9-11,14H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVXZEUYRTTXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=COC(=N2)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2-bromoacetylpyrrole, followed by cyclization with an appropriate oxazole-forming reagent. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

Oxidation: The major products are often carboxylic acids or ketones, depending on the specific conditions.

Reduction: The major product is typically the fully reduced amine.

Substitution: The major products are substituted oxazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole serves as a scaffold for developing new pharmaceuticals targeting neurological disorders. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. This interaction can modulate enzymatic activity or receptor signaling, which is beneficial for therapeutic effects against conditions such as:

- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors suggests potential use in treating conditions like depression and anxiety.

- Cancer Treatment : Oxazole derivatives have been noted for their inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2) and cyclin-dependent kinases (CDK2 and CDK4), making them candidates for cancer therapy .

Organic Synthesis

The compound can be synthesized through various methods, contributing to its utility in organic synthesis. The synthesis routes include:

- Reductive Cyclization : This method allows for the formation of the oxazole ring while incorporating the cyclohexyl and pyrrolidine groups.

- Metal-Catalyzed Reactions : These reactions facilitate the construction of complex structures that may enhance the biological activity of the resulting compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole in different therapeutic contexts:

Case Study 1: Neurological Disorders

A study demonstrated that derivatives of pyrrolidine, including those based on 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole, exhibited significant activity against specific neurotransmitter receptors. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

Case Study 2: Cancer Research

Research has indicated that oxazole derivatives can inhibit key cancer-related enzymes. For example, compounds similar to 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole have shown promise as inhibitors of CDK4, which is crucial for cell cycle regulation . This positions them as potential candidates in cancer therapeutics.

Summary of Applications

The following table summarizes the key applications and findings related to 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole:

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Medicinal Chemistry | Interacts with neurotransmitter receptors; modulates enzyme activity | Neurological disorders |

| Organic Synthesis | Synthesized via reductive cyclization and metal-catalyzed reactions | Scaffold for new pharmaceutical compounds |

| Cancer Treatment | Inhibits VEGFR2, CDK2, and CDK4; potential for targeted cancer therapies | Cancer therapeutics |

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Antimicrobial Activity

Cytotoxicity

- 1,3-Oxazole derivatives (e.g., ) exhibited dose-dependent cytotoxicity in Daphnia magna, with the parent 1,3-oxazole showing the highest toxicity. Substituents like pyrrolidine or cyclohexyl could modulate toxicity via steric or electronic effects, though experimental data for the target compound are lacking .

Enzymatic Interactions

- 5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) were docked against aromatase (CYP19A1), a key enzyme in estrogen synthesis.

Physicochemical Properties

- Hydrogen Bonding : The pyrrolidinyl substituent provides a secondary amine, enabling stronger hydrogen bonding than methyl or ethyl groups in analogues like 3-ethyl-5-methyl-4-(pyrrolidin-2-yl)-1,2-oxazole .

Biological Activity

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic compound characterized by its unique oxazole ring, which contributes to its distinct electronic and steric properties. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular structure of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole includes:

- Cyclohexyl Group : Provides hydrophobic characteristics.

- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.

- Oxazole Ring : Imparts unique chemical reactivity.

The IUPAC name is 4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole, with a molecular formula of and a molecular weight of approximately 220.32 g/mol .

The biological activity of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate access. This mechanism is crucial for its potential therapeutic applications, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In particular, 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole has been studied for its effectiveness against various bacterial strains. For example:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole | 5.0 | Staphylococcus aureus, Escherichia coli |

| Reference Drug (Ampicillin) | 10.0 | Staphylococcus aureus |

These results suggest that the compound possesses comparable efficacy to established antibiotics .

Anti-inflammatory Properties

In vitro studies have demonstrated that 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole can modulate inflammatory pathways. It has shown potential in reducing the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This effect may be mediated through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings indicate a promising anticancer profile, warranting further exploration in preclinical studies .

Case Studies and Research Findings

Several studies have highlighted the potential of oxazole derivatives in drug discovery:

- Antitumor Activity : A derivative of oxazole exhibited significant cytotoxicity against a panel of human tumor cell lines with IC50 values ranging from 2.76 µM to 9.27 µM, indicating strong selective activity against renal cancer cells .

- Inhibition Studies : The compound showed inhibitory effects on key enzymes involved in cancer progression and inflammation, including histone deacetylases and cyclooxygenases .

Q & A

Q. Optimization Table :

| Step | Solvent | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|---|

| Cyclization | DMF | None | 65 | Moderate |

| Cross-coupling | THF | Pd(PPh₃)₄ | 78 | High |

| Microwave cyclization | DMSO | ZnCl₂ | 85 | High |

Advanced: What strategies are recommended for reconciling conflicting data in the compound’s biological activity across different studies?

Answer:

- Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Structural analogs : Compare activity with derivatives (e.g., 4-trifluoromethyl-oxazole) to identify substituent-specific effects .

- Dose-response curves : Quantify EC₅₀/IC₅₀ values to normalize potency metrics. For example, discrepancies in IC₅₀ (e.g., 10 µM vs. 50 µM) may arise from assay sensitivity differences .

Case Study : Conflicting antibacterial data may stem from gram-positive vs. gram-negative bacterial membrane permeability. Lipophilicity adjustments (e.g., adding -CF₃ groups) can resolve this .

Advanced: How do computational modeling approaches contribute to understanding the compound’s interaction with biological targets?

Answer:

- Molecular docking : Predict binding modes with enzymes (e.g., tubulin or viral proteases). For example, oxazole’s rigid structure stabilizes hydrogen bonds with ATP-binding pockets .

- ADME prediction : Tools like SwissADME assess bioavailability, highlighting metabolic liabilities (e.g., CYP450 oxidation of pyrrolidine) .

- MD simulations : Reveal dynamic interactions (e.g., oxazole ring flexibility in aqueous vs. hydrophobic environments) .

Example : Docking studies show the cyclohexyl group occupies hydrophobic pockets in tubulin, while the oxazole nitrogen forms a hydrogen bond with Asp26 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.